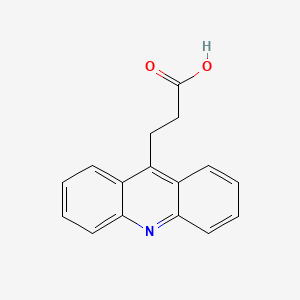

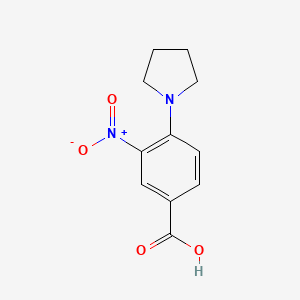

3-Acridin-9-yl-propionic acid

Vue d'ensemble

Description

3-Acridin-9-yl-propionic acid is a compound that is part of the acridine family, a group of compounds known for their planar three-ring structure. Acridines and their derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The acridine moiety is a common scaffold in medicinal chemistry, often used in the design of drugs targeting various diseases, including neurodegenerative disorders like Alzheimer's disease .

Synthesis Analysis

The synthesis of acridine derivatives has been a subject of interest in the field of organic chemistry. A novel and efficient synthesis of 9-anilinoacridine-4-carboxylic acid, which is structurally related to 3-Acridin-9-yl-propionic acid, has been reported. This compound has been utilized in the solid-phase synthesis of acridine-peptide conjugates, demonstrating the versatility of acridine derivatives in combinatorial chemistry . Additionally, the synthesis of 9-amino-1,2,3,4-tetrahydroacridin-1-ols, which are structurally similar to 3-Acridin-9-yl-propionic acid, has been described. These compounds have shown potential as therapeutics for Alzheimer's disease, highlighting the importance of acridine derivatives in drug development .

Molecular Structure Analysis

The molecular structure of acridine derivatives can be complex and is often determined using X-ray crystallography. For instance, the structure of a novel acridinyl-substituted uracil was elucidated using this technique, providing insights into the spatial arrangement of the acridine ring system and its substituents . The molecular structure of acridine derivatives is crucial for understanding their interaction with biological targets and for the rational design of new compounds with improved efficacy and reduced toxicity.

Chemical Reactions Analysis

Acridine derivatives can undergo various chemical reactions, which are essential for their functionalization and conjugation with other molecules. The reactivity of the acridine moiety has been explored in the context of peptide conjugation, where the acridin-9-yl group can be transferred to amino groups in peptides. This reactivity is significant for the development of acridine-based drugs, such as those targeting prion proteins . Understanding the chemical reactions of acridine derivatives is vital for the synthesis of novel compounds with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of acridine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are important for the practical application of acridine-based compounds in medicinal chemistry. For example, the synthesis of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, which share a similar heterocyclic structure with acridine derivatives, involves considerations of molecular conformations in both solution and crystal forms . The study of these properties is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of acridine-based drugs.

Applications De Recherche Scientifique

Intracellular Cancer Cell Labeling A study demonstrated the synthesis of a molecule combining 10H-acridin-9-one and (S)-tyrosine into 3-(4-hydroxyphenyl)-2-[(9-oxo-9,10-dihydroacridine-4-carbonyl) amino]propionic acid, showcasing its application in intracellular labeling of cancer cells. This molecule exhibits pH-dependent fluorescence changes, particularly in the pH range of 7.4–8.5, making it a potential tool for cancer cell identification due to its ability to penetrate cells and label them effectively (Singh et al., 2016).

Photophysical Studies for Surfactant Interaction Another research focus involves the synthesis and photophysical analysis of 9-aminoacridine derivatives, such as N-(acridine-9-yl)palmitamide and N-(acridine-9-yl)acetamide, to explore their interactions with surfactants and bio-surfactants. These compounds exhibit sensitivity to the micellar formations of bile salts and surfactants, demonstrating the role of acridine derivatives in studying the microenvironments of various surfactants, thus contributing to a better understanding of surfactant behavior and structure-dynamics in organized systems (Alok, 2018).

Fluorescent Sensing of Chromium Ions The use of acridine derivatives in environmental monitoring is highlighted by the development of 9-acridone-4-carboxylic acid as an efficient fluorescent sensor for Cr(III) ions. This compound offers a sensitive spectrofluorometric method for the detection, estimation, and speciation studies of chromium in water, presenting a valuable tool for environmental and analytical chemistry (Karak et al., 2011).

Antimicrobial Agents Research into the antimicrobial properties of acridine derivatives revealed that novel N10-alkyl substituted acridin-9-one compounds exhibit significant antimicrobial activity. This indicates the potential of acridine-based molecules in the development of new antimicrobial agents, contributing to the fight against microbial resistance and offering new pathways for drug development (Gupta & Baboo, 2014).

Safety And Hazards

Orientations Futures

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

Propriétés

IUPAC Name |

3-acridin-9-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19)10-9-11-12-5-1-3-7-14(12)17-15-8-4-2-6-13(11)15/h1-8H,9-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQDDWNYDRVIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390264 | |

| Record name | 3-Acridin-9-yl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acridin-9-yl-propionic acid | |

CAS RN |

88326-05-0 | |

| Record name | 3-Acridin-9-yl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(3-chloro-4-methylanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1306938.png)

![7-Fluoro-2-[(4-fluoroanilino)methylene]-3-phenyl-1-indanone](/img/structure/B1306944.png)

![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)

![Ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate](/img/structure/B1306982.png)

![4-chloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1306988.png)

![Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B1306991.png)

![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1306998.png)